![molecular formula C11H11NOS B2841084 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole CAS No. 1421262-55-6](/img/structure/B2841084.png)
2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole
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Overview
Description
2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole is a thiazole derivative. Thiazole is a heterocyclic compound that has a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It has been found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole, a similar compound, has been reported . It was prepared using an established method . The reaction procedure involved the condensation reaction of dithiooxamides with aromatic aldehydes .Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole consists of a thiazole ring, which is a five-membered ring of four carbon atoms, one nitrogen atom, and one sulfur atom. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The thermal behavior of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole was investigated, and it was found that decomposition occurs in two stages which correspond to removal of both phenolic rings and degradation of the remaining core structure .Scientific Research Applications
- Biomedical Research Anti-Inflammatory Activity: 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole has been investigated for its anti-inflammatory properties. Researchers have explored its potential to modulate inflammatory pathways and mitigate inflammation-related diseases. Antioxidant Properties: The compound exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Antioxidants play a vital role in maintaining overall health and protecting against chronic diseases. Anti-Cancer Potential: Studies have explored the anti-cancer effects of 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole. It may interfere with cancer cell growth, proliferation, and survival mechanisms.
- Researchers have developed synthetic methodologies to produce thiazole derivatives, including 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole. These methods allow efficient access to this compound for further investigations .
- Specific derivatives of 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole have demonstrated significant antibacterial effects. For instance, (S)-2-(2’-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole and ®-2-(2’-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole exhibited inhibition against pathogens such as Xanthomonas campestris, Pseudomonas syringae, and Bacillus cereus .
- Toxicity and Safety Considerations Understanding the compound’s toxicity profile is essential for safe handling in scientific experiments. Researchers have assessed its safety and potential adverse effects.
- Current State of Research and Future Directions Ongoing studies continue to explore novel applications and optimize the compound’s properties. Researchers aim to uncover additional therapeutic uses and address any limitations.
Chemical Synthesis and Methodologies
Antimicrobial Activity
Mechanism of Action
Target of Action
Thiazoles, the family of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
2-(2,5-dimethyl-1,3-thiazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-11(12-8(2)14-7)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEIKZJSIKCYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole |
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